- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

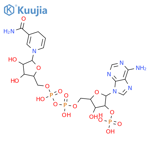

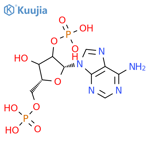

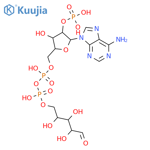

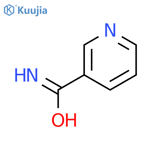

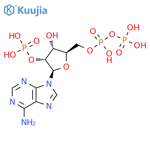

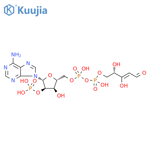

Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

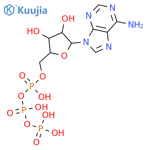

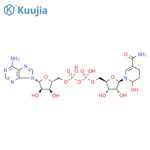

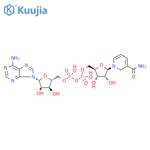

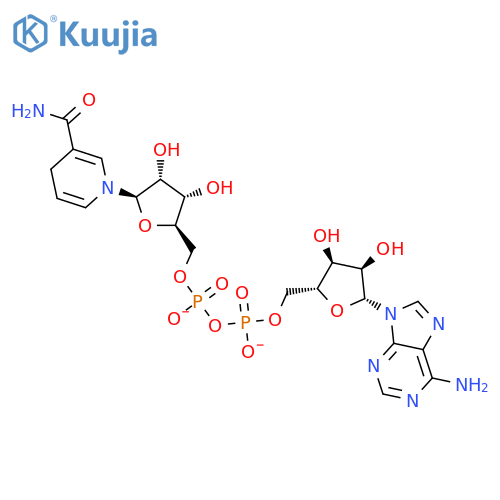

58-68-4 structure

Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

Numero CAS:58-68-4

MF:C21H27N7O14P2-2

MW:663.425180000001

MDL:MFCD00171241

CID:368338

PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- dihydronicotinamide-adenine dinucleotide

- Reduced nicotinamide-adenine dinucleotide

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- β- NADH

- β-DPNH

- Reduced nicotinamide-adenine dinucleotide (NADH)

- Reduced nicotinamide-adenine dinucleotide

- Reduced nicotinamide adenine diphosphate

- Reduced diphosphopyridine nucleotide

- Reduced codehydrogenase I

- Nicotinamide-adenine dinucleotide, reduced

- Nicotinamide adenine dinucleotide 2 (reduced form)

- NADH

- N 8129

- ENADA

- Dihydronicotinamide mononucleotide

- Dihydronicotinamide adenine dinucleotide

- Dihydrocozymase

- Dihydrocodehydrogenase I

- DPNH

- Cozymase I, reduced

- Coenzyme I, reduced

- Codehydrogenase I, reduced

- Codehydrase I, reduced

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- Coenzyme I, reduced

- NAD-reduced

- dihydrodiphosphopyridine nucleotide

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- nadh hydride

- Codehydrogenase I, reduced

- bmse000054

- C00004

- NADH

- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)

- CHEBI:16908

- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)

- D0B8SV

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- SCHEMBL8187

- CHEMBL1234616

- nicotinamide adenine dinucleotide (reduced)

- NADH [WHO-DD]

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- 4J24DQ0916

- dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DB00157

- Dihydrocozymase

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DPNH

- UNII-4J24DQ0916

- 606-68-8

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- NADH2

- Nicotinaminde-Adenine-Dinucleotide

- Q26987453

- Reduced Nicotinamide Adenine Dinucleotide

- beta-NADH

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- diphosphopyridine nucleotide reduced

- C21H29N7O14P2

- Nicotinamide adenine dinucleotide, reduced form

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)

- b-NADH

- Dihydronicotinamide mononucleotide

- Nicotinamide-adenine dinucleotide, reduced

- C21-H29-N7-O14-P2.2Na

- C21-H29-N7-O14-P2

- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid

- EINECS 200-393-0

- b-dpnh

- coenzyme-I

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}

- cent-dpnh

- Codehydrase I, reduced

- Reduced codehydrogenase I

- Nicotinamide - adenine dinucleotide, reduced

- beta-DPNH

- BOPGDPNILDQYTO-NNYOXOHSSA-N

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide

- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- EN300-19742425

- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- 58-68-4

- NADH+H+

- NAD REDUCED FORM [MI]

- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid

- Dihydrocodehydrogenase I

- Cozymase I, reduced

- DTXSID30889320

- GTPL4487

- NAD reduced form

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- ENADA

- Diphosphopyridine nucleotide,reduced form

- Reduced diphosphopyridine nucleotide

- C21H29N7O14P2.2Na

- Reduced nicotinamide adenine diphosphate

- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- N 8129

- Nicotinamide adenine dinucleotide (reduced form)

- Reduced nicotinamide-adenine dinucleotide (NADH)

- β-DPNH

- β-NADH

- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid

- NADH dianion

- BRD-A84188517-304-01-1

- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- HY-113355

- CS-0062281

-

- MDL: MFCD00171241

- Inchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- Chiave InChI: BOPGDPNILDQYTO-NNYOXOHSSA-N

- Sorrisi: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Proprietà calcolate

- Massa esatta: 665.12477262g/mol

- Massa monoisotopica: 665.12477262g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 8

- Conta accettatore di obbligazioni idrogeno: 19

- Conta atomi pesanti: 44

- Conta legami ruotabili: 11

- Complessità: 1230

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 8

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -5.7

- Superficie polare topologica: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19742425-0.05g |

[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |

58-68-4 | 95.0% | 0.05g |

$2755.0 | 2024-12-02 |

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1S:H2O, 16 h, 50°C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

Riferimento

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt

Riferimento

- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

Synthetic Routes 7

Condizioni di reazione

1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

Riferimento

- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features, Chemistry - A European Journal, 2019, 25(17), 4379-4389

Synthetic Routes 8

Condizioni di reazione

1.116 h, 95°C

Riferimento

- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5

Riferimento

- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues, Angewandte Chemie, 2018, 57(42), 13825-13828

Synthetic Routes 11

Condizioni di reazione

1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4

Riferimento

- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

Synthetic Routes 12

Condizioni di reazione

1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C

Riferimento

- Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells, Chemistry - A European Journal, 2020, 26(20), 4489-4495

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condizioni di reazione

1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH

Riferimento

- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate, Inorganic Chemistry, 2020, 59(20), 14944-14953

Synthetic Routes 16

Condizioni di reazione

1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10

Riferimento

- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2, ACS Catalysis, 2021, 11(1), 283-289

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt

Riferimento

- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration, ACS Catalysis, 2019, 9(12), 11492-11501

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Condizioni di reazione

1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O

Riferimento

- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 23

Condizioni di reazione

1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4

Riferimento

- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles, New Journal of Chemistry, 2021, 45(35), 15748-15752

Synthetic Routes 24

Synthetic Routes 25

Condizioni di reazione

1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4

Riferimento

- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+, Dalton Transactions, 2019, 48(35), 13143-13148

Synthetic Routes 26

Condizioni di reazione

1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25

Riferimento

- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

Synthetic Routes 27

Condizioni di reazione

1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7

1.215 min

1.215 min

Riferimento

- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

- Adenosine 5'-Triphosphate

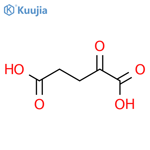

- 2-Ketoglutaric acid

- β-Nicotinamide Mononucleotide

- Sodium bicarbonate

- Glycerol

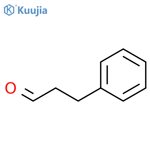

- (E)-Cinnamaldehyde

- β-NADPH-d4

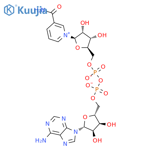

- b-Nicotinamide Adenine Dinucleotide

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)

- Dihydroxyacetone (96-26-4)

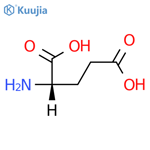

- L-Glutamic acid (56-86-0)

- 3-Phenylpropanal (104-53-0)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)

- Cyclic AMP (60-92-4)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)

- Nicotinamide (98-92-0)

- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)

- β-NADPH-d4 (53-57-6)

- Adenosine-2'-monophosphate (130-49-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Letteratura correlata

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) Prodotti correlati

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 2095853-75-9(3-bromopyridine-4-sulfonamide)

- 1553176-30-9(2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-amine)

- 2418730-19-3(3-Azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228204-35-9(tert-butyl N-methyl-N-1-oxo-2-(quinolin-2-yl)propan-2-ylcarbamate)

- 2549033-92-1(6-Tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 946241-79-8(2,4-dimethyl-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)

- 1093118-91-2(4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide)

- 2640945-88-4(2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one)

Fornitori consigliati

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Membro d'oro

CN Fornitore

Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti